molecular formula C15H12Cl2N2O2 B103670 N,N'-Bis-(3-chloro-phenyl)-malonamide CAS No. 17722-14-4

N,N'-Bis-(3-chloro-phenyl)-malonamide

Cat. No.: B103670
CAS No.: 17722-14-4
M. Wt: 323.2 g/mol
InChI Key: XZWOXAMUBVDXBL-UHFFFAOYSA-N
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Description

N,N'-Bis-(3-chloro-phenyl)-malonamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N,N'-bis(3-chlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWOXAMUBVDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332464
Record name N,N'-Bis-(3-chloro-phenyl)-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-14-4
Record name N1,N3-Bis(3-chlorophenyl)propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis-(3-chloro-phenyl)-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-chloroaniline (5.01 g) and diethyl malonate (2.51 ml) were combined in a flask and heated to 220° C. utilizing a short path condenser with nitrogen bleed over the reaction to remove reaction ethanol. The reaction was stirred for 18 hours and then cooled to room temperature. The solid that had formed in the flask was broken up in diethyl ether 30 mL to give free flowing orange solid upon filtration and washing with ether (3.75 g). LRMS (ES+) m/z (M+H)+ 322.9.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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